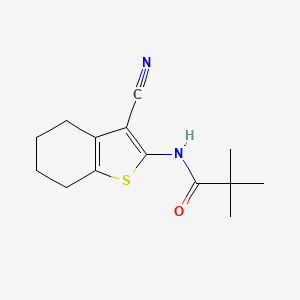

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring system substituted with a cyano group and a 2,2-dimethylpropanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. Subsequent functionalization introduces the cyano group and the 2,2-dimethylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Hydrolysis of the Cyano Group

The cyano group (−C≡N) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid or amide. While direct data for this compound is limited, analogous tetrahydrobenzothiophene derivatives show:

Amide Bond Reactivity

The propanamide group participates in nucleophilic substitution or hydrolysis:

Ring Functionalization

The tetrahydrobenzothiophene ring undergoes oxidation or electrophilic substitution:

Stability Under Thermal and pH Conditions

Studies on structurally related compounds reveal:

Metabolic Pathways (Predicted)

Based on cytochrome P450 enzyme interactions:

| Enzyme | Reaction | Metabolite | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation | 2,2-Dimethylpropanoic acid + dealkylated benzothiophene | |

| CYP2D6 | Hydroxylation | 5-Hydroxy-tetrahydrobenzothiophene derivative |

Synthetic Modifications

The compound serves as a precursor for pharmacologically active analogs:

Key Research Findings

- Electrophilic Substitution : The electron-withdrawing cyano group directs electrophiles to the para position of the benzothiophene ring (C-5) .

- Steric Effects : The 2,2-dimethylpropanamide group reduces reactivity at the amide nitrogen, favoring hydrolysis over alkylation .

- Thermal Stability : Decomposition above 150°C produces cyanide gas and aromatic sulfides, necessitating controlled handling .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.

Mecanismo De Acción

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the benzothiophene ring system play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridinylthioacetamide

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Actividad Biológica

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H18N2S

- Molecular Weight : 250.37 g/mol

- CAS Number : 312917-14-9

This compound acts primarily as a selective inhibitor of JNK2 and JNK3 kinases. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Binding Characteristics

Research indicates that this compound binds to the ATP-binding site of JNKs with high affinity. The 3-cyano substituent forms hydrogen bonds with the hinge region of the kinase, which is critical for its inhibitory activity. The potency of this compound is reflected in its pIC50 values:

- JNK2 : pIC50 = 6.5

- JNK3 : pIC50 = 6.7

Inhibition of JNK Pathway

The inhibition of JNK pathways has been associated with various therapeutic effects:

- Anti-inflammatory Effects : By inhibiting JNK signaling, this compound may reduce inflammatory responses in various models.

- Neuroprotective Properties : Studies suggest that JNK inhibitors can protect against neuronal cell death in models of neurodegenerative diseases.

- Cancer Therapy Potential : Given the role of JNK in cancer progression and metastasis, this compound may have applications in oncology.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-14(2,3)13(17)16-12-10(8-15)9-6-4-5-7-11(9)18-12/h4-7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKENMJDIHMOPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.